2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine is an organic compound that features a biphenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine typically involves the coupling of a biphenyl derivative with a pyrrolidine derivative. One common method is the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts under high temperatures . Another method is the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids . These reactions require specific conditions such as inert atmospheres, high temperatures, and the presence of base to facilitate the coupling process.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Substituting agents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine exerts its effects depends on its interaction with molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrrolidine derivatives. Examples include:
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4-Methylpyrrolidine: A pyrrolidine ring with a methyl substituent.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine is unique due to the combination of the biphenyl and pyrrolidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19N/c1-13-11-17(18-12-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13,17-18H,11-12H2,1H3 |
InChI Key |
MTMSCWQRMMMXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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